molecular formula C12H13NO5 B1296349 Ethyl 4-(3-nitrophenyl)-4-oxobutanoate CAS No. 75227-18-8

Ethyl 4-(3-nitrophenyl)-4-oxobutanoate

Cat. No. B1296349
CAS RN: 75227-18-8
M. Wt: 251.23 g/mol
InChI Key: LTQNCORYKZHCPK-UHFFFAOYSA-N
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Description

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the synthesized compound would also be reported.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity and stability under various conditions. The compound’s potential to undergo certain chemical reactions would also be explored.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Antioxidant Properties

Research has explored the antioxidant properties of compounds similar to Ethyl 4-(3-nitrophenyl)-4-oxobutanoate. One such study investigated various 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, for their antioxidant activity. These compounds were evaluated for their ability to scavenge free radicals in an in vitro hypochlorous system. Among the tested compounds, ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate demonstrated the most effective scavenger activity at high concentrations (Stanchev et al., 2009).

Growth-Regulating Activity in Plants

Another study focused on the growth-regulating activity of similar 4-hydroxycoumarin derivatives on nitrogen-fixing soybean plants. Compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate were found to affect plant growth in a concentration-dependent manner, with some compounds demonstrating significant suppression of biomass accumulation and nitrogenase activity (Stanchev et al., 2010).

Synthetic Applications

Ethyl 4-(3-nitrophenyl)-4-oxobutanoate and related compounds have been explored for various synthetic applications. For instance, research has been conducted on the asymmetric conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, leading to the formation of tetronic acid derivatives with high yields and excellent enantioselectivities. Such synthetic pathways are crucial for developing pharmaceuticals and other complex organic compounds (Yan et al., 2012).

Enzymatic Reduction Studies

Additionally, enzymatic reductions involving similar compounds have been studied. For example, research on the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate using microbial aldehyde reductase has provided insights into efficient and selective methods for producing stereochemically controlled organic compounds (Shimizu et al., 1990).

Safety And Hazards

The compound’s potential hazards would be assessed, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as exploring new synthetic routes, studying the compound’s potential applications, or investigating its mechanism of action in more detail.


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properties

IUPAC Name

ethyl 4-(3-nitrophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)7-6-11(14)9-4-3-5-10(8-9)13(16)17/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQNCORYKZHCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303788
Record name Ethyl 4-(3-nitrophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-nitrophenyl)-4-oxobutanoate

CAS RN

75227-18-8
Record name NSC162048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(3-nitrophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Teng, YH Qiao, Q Zhang, CH Li… - Synthetic …, 2013 - Taylor & Francis
A highly efficient intermolecular mutual addition of aromatic aldehydes with ethyl acrylate was developed by using tris(4-methoxylphenyl)phosphine as the catalyst. The reaction …
Number of citations: 3 www.tandfonline.com

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